Cas no 1713906-53-6 (2-4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-ylpropan-2-amine)

2-4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-ylpropan-2-amine is a fluorinated thiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a 1,3-thiazole core substituted with a 2-fluorophenyl group and a methyl moiety, enhancing its structural diversity and binding affinity. The propan-2-amine side chain introduces a basic nitrogen center, which may improve solubility and interaction with biological targets. This scaffold is of interest for its potential as a pharmacophore in the development of CNS-active agents or enzyme modulators. Its synthetic versatility allows for further functionalization, making it a valuable intermediate for exploratory studies in drug discovery and biochemical investigations.
2-4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-ylpropan-2-amine structure
1713906-53-6 structure
Product name:2-4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-ylpropan-2-amine
CAS No:1713906-53-6
MF:C13H15FN2S
Molecular Weight:250.335005044937
MDL:MFCD25356225
CID:4612428
PubChem ID:112677187

2-4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-ylpropan-2-amine 化学的及び物理的性質

名前と識別子

    • 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine
    • 2-4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-ylpropan-2-amine
    • MDL: MFCD25356225
    • インチ: 1S/C13H15FN2S/c1-8-11(9-6-4-5-7-10(9)14)16-12(17-8)13(2,3)15/h4-7H,15H2,1-3H3
    • InChIKey: OZEOZHVJDUKWJV-UHFFFAOYSA-N
    • SMILES: S1C(C)=C(C2C=CC=CC=2F)N=C1C(C)(C)N

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 272
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 67.2

2-4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-ylpropan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-226694-0.05g
2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine
1713906-53-6 95%
0.05g
$174.0 2024-06-20
Enamine
EN300-226694-2.5g
2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine
1713906-53-6 95%
2.5g
$1454.0 2024-06-20
Enamine
EN300-226694-5.0g
2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine
1713906-53-6 95%
5.0g
$2152.0 2024-06-20
Enamine
EN300-226694-10.0g
2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine
1713906-53-6 95%
10.0g
$3191.0 2024-06-20
A2B Chem LLC
AV76098-50mg
2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine
1713906-53-6 95%
50mg
$219.00 2024-04-20
1PlusChem
1P01ANPE-10g
2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine
1713906-53-6 95%
10g
$4006.00 2024-06-19
Enamine
EN300-226694-1g
2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine
1713906-53-6 95%
1g
$743.0 2023-09-15
Enamine
EN300-226694-5g
2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine
1713906-53-6 95%
5g
$2152.0 2023-09-15
1PlusChem
1P01ANPE-1g
2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine
1713906-53-6 95%
1g
$861.00 2025-03-19
A2B Chem LLC
AV76098-100mg
2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine
1713906-53-6 95%
100mg
$306.00 2024-04-20

2-4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-ylpropan-2-amine 関連文献

2-4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-ylpropan-2-amineに関する追加情報

Introduction to 2-4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-ylpropan-2-amine (CAS No. 1713906-53-6)

2-4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-ylpropan-2-amine is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1713906-53-6, belongs to the thiazole derivatives class, which is well-documented for its broad spectrum of pharmacological properties. Thiazole scaffolds are particularly recognized for their role in drug discovery, often serving as key structural motifs in molecules targeting various therapeutic areas.

The molecular structure of 2-4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-ylpropan-2-amine incorporates several key functional groups that contribute to its pharmacological relevance. The presence of a fluorophenyl moiety at the 2-position and a methyl group at the 5-position of the thiazole ring introduces specific steric and electronic characteristics that can influence binding interactions with biological targets. Additionally, the propan-2-amine side chain provides a basic nitrogen atom, which is often involved in hydrogen bonding or ionic interactions within protein binding sites.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential binding modes of this compound with high precision. Studies suggest that the fluorophenyl group may interact with aromatic pockets in target proteins, while the thiazole ring itself can engage in hydrophobic interactions. The methyl substituent and the amine side chain further modulate the compound's overall shape and charge distribution, potentially enhancing its affinity for specific biological receptors.

In the context of drug discovery, thiazole derivatives have been extensively explored for their antimicrobial, anti-inflammatory, and anticancer properties. The compound in question, 2-4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-ylpropan-2-amine, shows promise as a lead molecule for further development due to its structural features that align with known pharmacophores. Preliminary in vitro studies have indicated that this compound exhibits moderate activity against certain bacterial strains, suggesting its potential as a precursor for novel antibiotics.

The fluorine atom in the fluorophenyl group is a critical feature from a medicinal chemistry perspective. Fluorine substitution is widely employed in drug design to improve metabolic stability, binding affinity, and pharmacokinetic properties. The electron-withdrawing nature of fluorine can also modulate the electronic properties of adjacent functional groups, influencing reactivity and interaction with biological targets. This aspect makes 2-4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-ylpropan-2-amine an intriguing candidate for further optimization.

Moreover, the thiazole core is known for its versatility in medicinal chemistry due to its ability to adopt multiple tautomeric forms. This flexibility can enhance the compound's ability to interact with diverse binding sites on biological targets. The specific arrangement of substituents in 2-4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-ylpropan-2-amine may contribute to its unique pharmacological profile compared to other thiazole derivatives.

Current research trends indicate that there is growing interest in developing small molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various disease pathways. Thiazole derivatives have been identified as potential scaffolds for PPI modulators due to their ability to fit into hydrophobic pockets and engage in multiple non-covalent interactions. The structural features of 2-4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-ylylpropanamino make it a promising candidate for further investigation as a PPI inhibitor.

In conclusion, CAS No. 1713906-53-6 (*)) represents an interesting compound with potential therapeutic applications. Its unique structural features, including the presence of a fluorinated aromatic ring and a methyl-substituted thiazole core, make it a valuable scaffold for medicinal chemistry innovation. Further experimental validation and optimization are warranted to fully explore its biological potential and develop novel therapeutic agents based on this scaffold.

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